molecular formula C14H14N2O3S2 B2581651 [5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid CAS No. 82158-66-5

[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid

Cat. No. B2581651
CAS RN: 82158-66-5
M. Wt: 322.4
InChI Key: NQCAEFWJMWHHDD-YRNVUSSQSA-N
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Description

5-(4-Dimethylaminobenzylidene)rhodanine is a compound with the empirical formula C12H12N2OS2 and a molecular weight of 264.37 . It’s used as a silver-specific dye to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It’s also used as an indicator in the titration of cyanide solution with silver nitrate solution .


Molecular Structure Analysis

The molecular structure of 5-(4-Dimethylaminobenzylidene)rhodanine can be represented by the SMILES string CN(C)c1ccc(cc1)\\C=C2\\SC(=S)NC2=O .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 285-288 °C . It’s insoluble in water, moderately soluble in acetone, and very slightly soluble in benzene, chloroform, and diethyl ether .

Mechanism of Action

The specific mechanism of action of 5-(4-Dimethylaminobenzylidene)rhodanine is not mentioned in the sources I found .

Safety and Hazards

The compound is classified as a combustible solid . It’s also considered highly hazardous to water .

properties

IUPAC Name

2-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-15(2)10-5-3-9(4-6-10)7-11-13(19)16(8-12(17)18)14(20)21-11/h3-7H,8H2,1-2H3,(H,17,18)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCAEFWJMWHHDD-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid

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